Arsenic

Overview

Description

Arsenic cation (3+), also known as this compound(III) ion, is a positively charged ion of this compound in the +3 oxidation state. This compound is a metalloid with the atomic number 33 and is found in various minerals, often combined with sulfur and metals. The this compound cation (3+) is significant in both environmental chemistry and industrial applications due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Arsenic, in its inorganic form, is known to interact with sulfur-containing proteins . The trivalent state of this compound, in particular, holds toxicological significance due to its potent interactions with these proteins . This compound trioxide, a form of this compound, has been found to target the enzyme thioredoxin reductase .

Mode of Action

This compound binds with sulfhydryl groups and disrupts sulfhydryl-containing enzymes . It replaces the stable phosphorus anion in phosphate with the less stable As (V) anion, leading to rapid hydrolysis of high energy bonds in compounds such as ATP . This compound trioxide has been found to induce tumor cell apoptosis and target promyelocytic leukemia (PML), a gene prone to fusion with the retinoic acid receptor α (RARα) gene, thus resulting in the occurrence of acute promyelocytic leukemia (APL) .

Biochemical Pathways

This compound affects numerous intracellular signal transduction pathways and causes many alterations in cellular function . These actions of this compound may result in the induction of apoptosis, the inhibition of growth and angiogenesis, and the promotion of differentiation . This compound is also known to interfere with cellular respiration . In terms of metabolic pathways, this compound is known to be involved in the induction of chromosomal abnormalities, modification of cell proliferation, aberration in gene expression, alteration in DNA repair, and oxidative stress .

Pharmacokinetics

This compound is absorbed into the circulation and delivered to target organs where it exerts its toxic effects . The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion . This compound trioxide, for example, has been found to be rapidly absorbed and well-tolerated, showing organ-specific and dose-specific bioaccumulation of this compound metabolites .

Result of Action

Long-term exposure to this compound can lead to chronic this compound poisoning . Skin lesions and skin cancer are the most characteristic effects . This compound has also been associated with cardiovascular disease and diabetes . In utero and early childhood exposure has been linked to negative impacts on cognitive development and increased deaths in young adults .

Action Environment

The greatest threat to public health from this compound originates from contaminated groundwater . Inorganic this compound is naturally present at high levels in the groundwater of several countries . People are exposed to elevated levels of inorganic this compound through drinking contaminated water, using contaminated water in food preparation and irrigation of food crops, industrial processes, eating contaminated food, and smoking tobacco . The bioavailability of this compound is affected by soil features such as chemical and physical properties like cation-exchange capacity, organic matter, clay content, mineral content, texture, pH, and the presence of metal hydroxides and oxides .

Biochemical Analysis

Biochemical Properties

Arsenic interacts with various biomolecules, including enzymes and proteins, influencing biochemical reactions. Microorganisms metabolize this compound through different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Various types of microbes, including Exiguobacterium, Aeromonas, Bacillus, Pseudomonas, Escherichia, and Acinetobacter, metabolize the activity of inorganic this compound to generate their energy .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound induces cardiovascular impairments, including oxidative stress, epigenetic modifications, chromatin instability, subcellular damage, and premature aging .

Molecular Mechanism

The molecular mechanism of this compound action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is metabolized through two processes: oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of this compound are sequentially methylated .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound exposure generally suppresses the antioxidants, but increases the oxidants . The average concentration of this compound in 2015 was higher than that in 2016 and 2017, exceeding the standard value .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound exposure can lead to developmental effects in offspring, including birth defects and neurobehavioral deficits . Chronic this compound toxicity affects multiple physiological systems and can cause serious health issues .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized through oxidation/reduction reactions that interconvert arsenite and arsenate, and methylation reactions in which mostly trivalent forms of this compound are sequentially methylated .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Arsenate and arsenite are mostly uptaken by bacteria through aquaglycoporins and phosphate transporters . After entering the bacterial cell, this compound gets metabolized into different forms .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include targeting signals or post-translational modifications that direct it to specific compartments or organelles . This compound is highly expressed and located in both the cytoplasm and nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of arsenic cation (3+) typically involves the oxidation of elemental this compound or this compound-containing compounds. One common method is the dissolution of this compound trioxide (As2O3) in hydrochloric acid (HCl), which produces this compound trichloride (AsCl3). The this compound trichloride can then be hydrolyzed to form this compound cation (3+).

Industrial Production Methods: Industrial production of this compound cation (3+) often involves the purification of this compound-containing ores. The ores are roasted in the presence of oxygen to form this compound trioxide, which is then processed to produce this compound cation (3+). High-purity this compound compounds are essential for applications in the semiconductor industry .

Chemical Reactions Analysis

Types of Reactions: Arsenic cation (3+) undergoes various chemical reactions, including:

Oxidation: this compound cation (3+) can be oxidized to this compound cation (5+) in the presence of strong oxidizing agents.

Reduction: It can be reduced to elemental this compound or this compound cation (1+) under reducing conditions.

Substitution: this compound cation (3+) can participate in substitution reactions with ligands such as chloride, hydroxide, and sulfide.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions.

Substitution: Ligands like chloride (Cl-), hydroxide (OH-), and sulfide (S2-) in aqueous solutions.

Major Products:

Oxidation: this compound cation (5+) compounds.

Reduction: Elemental this compound or lower oxidation state this compound compounds.

Substitution: Various this compound-ligand complexes.

Scientific Research Applications

Arsenic cation (3+) has numerous applications in scientific research:

Chemistry: Used as a reagent in the synthesis of organothis compound compounds and as a catalyst in certain chemical reactions.

Biology: Studied for its effects on biological systems, including its role in enzyme inhibition and interaction with biomolecules.

Medicine: Investigated for its potential use in cancer treatment, particularly in the form of this compound trioxide for acute promyelocytic leukemia.

Industry: Utilized in the production of semiconductors, glass manufacturing, and as a wood preservative

Comparison with Similar Compounds

Antimony cation (3+): Similar in chemical behavior but less toxic than arsenic cation (3+).

Bismuth cation (3+): Less reactive and used primarily in medicinal applications.

Phosphorus cation (3+): Shares similar chemical properties but is more commonly found in organic compounds.

Uniqueness: this compound cation (3+) is unique due to its high reactivity and toxicity, making it both a valuable industrial reagent and a potent biological agent. Its ability to form stable complexes with various ligands and its significant role in environmental chemistry further distinguish it from other similar compounds .

Properties

CAS No. |

7440-38-2 |

|---|---|

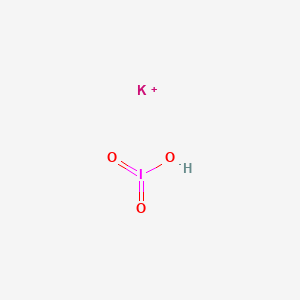

Molecular Formula |

As+3 |

Molecular Weight |

74.92159 g/mol |

IUPAC Name |

arsenic(3+) |

InChI |

InChI=1S/As/q+3 |

InChI Key |

LULLIKNODDLMDQ-UHFFFAOYSA-N |

SMILES |

[As] |

Canonical SMILES |

[As+3] |

boiling_point |

1135 °F at 760 mmHg (sublimes) (USCG, 1999) 1135 °F (sublimes) Sublimes |

Color/Form |

IT EXISTS IN THREE ALLOTROPIC FORMS, THE YELLOW (ALPHA), BLACK (BETA) AND GREY (GAMMA) FORMS Silver-gray or tin-white, brittle ... solid. Allotropic forms: alpha-form, metallic, steel-grey, shiny, brittle, rhombohedral crystal structure; beta-form, dark gray, amorphous solid Yellow, and gray or metallic |

density |

5.727 at 77 °F (USCG, 1999) - Denser than water; will sink 5.778 @ 25 °C 5.7 g/cm³ 5.73 (metal) |

melting_point |

> 615 °C |

Key on ui other cas no. |

7440-38-2 7784-42-1 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Environmental Hazard |

shelf_life |

LOSES ITS LUSTER ON EXPOSURE TO AIR, FORMING A BLACK MODIFICATION + AS2O3 |

solubility |

Insoluble (NIOSH, 2024) Insol in caustic and nonoxidizing acids Insoluble in water Solubility in water: none Insoluble |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 7.5X10-3 mm Hg @ 280 °C; 7.5X10-2 @ 323 °C; 0.75 mm Hg @ 373 °C; 7.5 mm Hg @ 433 °C; 75 mm Hg @ 508 °C; 750 mm Hg @ 601 °C 0 mmHg (approx) depends upon the specific compound |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)